![molecular formula C15H17NO B14346986 3-[Methyl(naphthalen-1-yl)amino]butan-2-one CAS No. 91584-99-5](/img/structure/B14346986.png)
3-[Methyl(naphthalen-1-yl)amino]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(naphthalen-1-yl)amino]butan-2-one is a complex organic compound that features a naphthalene ring attached to an amino group, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(naphthalen-1-yl)amino]butan-2-one typically involves the reaction of naphthalene derivatives with appropriate amines and ketones. One common method is the hydroamination of olefins with nitroarenes, which has been reported to be effective in producing hindered amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroamination processes, utilizing advanced catalytic systems to optimize the reaction efficiency. The use of continuous flow reactors and automated systems can further enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(naphthalen-1-yl)amino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
Scientific Research Applications
3-[Methyl(naphthalen-1-yl)amino]butan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and drug candidates.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[Methyl(naphthalen-1-yl)amino]butan-2-one exerts its effects involves interactions with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ketone groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol: A structurally similar compound with different functional groups.
2-Amino-3-methyl-1-butanol: Another related compound with an amino group and a butanol structure.
Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
3-[Methyl(naphthalen-1-yl)amino]butan-2-one is unique due to its specific combination of a naphthalene ring, an amino group, and a butanone structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
91584-99-5 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-[methyl(naphthalen-1-yl)amino]butan-2-one |
InChI |
InChI=1S/C15H17NO/c1-11(12(2)17)16(3)15-10-6-8-13-7-4-5-9-14(13)15/h4-11H,1-3H3 |
InChI Key |
JHLUGCWDLGCEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




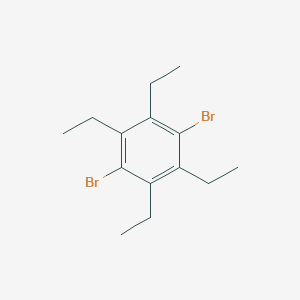
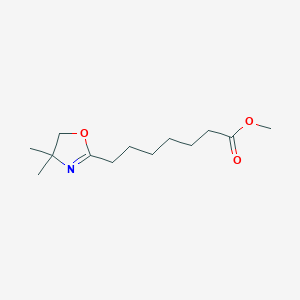
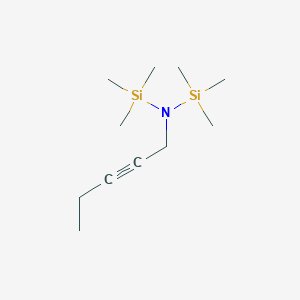


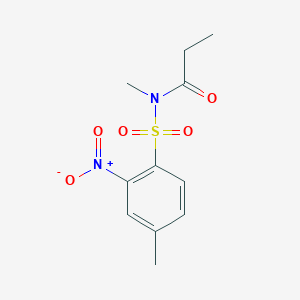
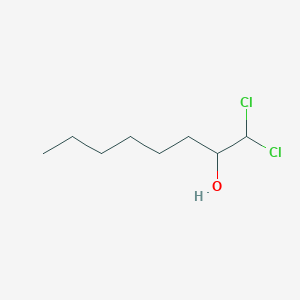

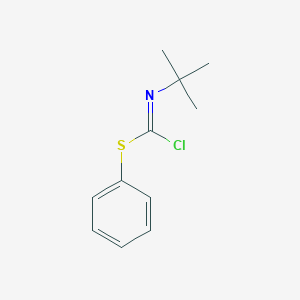
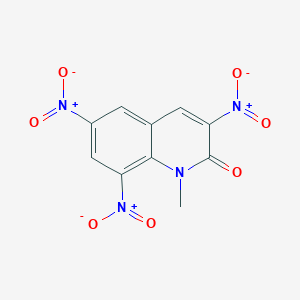
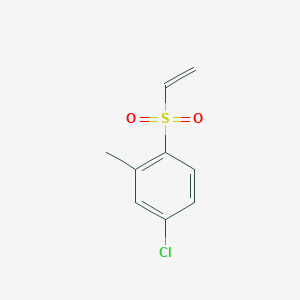
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
